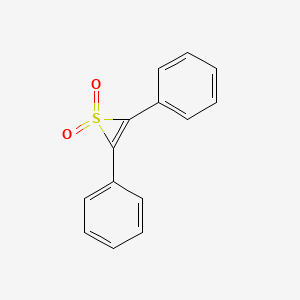
2,3-Diphenylthiirene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylthiirene 1,1-dioxide typically involves the oxidation of diphenylthiirene. One common method is the reaction of diphenylthiirene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2,3-Diphenylthiirene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent thiirene compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracids like m-CPBA are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Diphenylthiirene.
Substitution: Substituted thiirene dioxides.
科学的研究の応用
2,3-Diphenylthiirene 1,1-dioxide has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 2,3-Diphenylthiirene 1,1-dioxide involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity at the sulfur atom, which can form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to interact with biomolecules .
類似化合物との比較
Similar Compounds
Thiirane dioxide: A simpler analog with similar reactivity but fewer applications.
Diphenyl sulfone: Shares the sulfone functional group but lacks the thiirene ring structure.
Dioxins and furans: Structurally different but share some chemical reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
2,3-Diphenylthiirene 1,1-dioxide is unique due to its combination of a thiirene ring and a sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
5162-99-2 |
|---|---|
分子式 |
C14H10O2S |
分子量 |
242.29 g/mol |
IUPAC名 |
2,3-diphenylthiirene 1,1-dioxide |
InChI |
InChI=1S/C14H10O2S/c15-17(16)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |
InChIキー |
FVDCQEMOBAKISG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
Key on ui other cas no. |
5162-99-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















